molecular formula C17H17Cl2NO2 B405814 2-(2,5-DICHLOROPHENOXY)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE

2-(2,5-DICHLOROPHENOXY)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE

Cat. No.: B405814
M. Wt: 338.2g/mol
InChI Key: AUEFZGMKHBOKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-DICHLOROPHENOXY)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DICHLOROPHENOXY)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves the reaction of 2,5-dichlorophenol with 2-isopropylaniline in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DICHLOROPHENOXY)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,5-DICHLOROPHENOXY)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichloro-phenoxy)-N-(2-isopropyl-phenyl)-acetamide
  • 2-(2,5-Dichloro-phenoxy)-N-(2-methyl-phenyl)-acetamide

Uniqueness

2-(2,5-DICHLOROPHENOXY)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both dichloro and isopropyl groups may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)13-5-3-4-6-15(13)20-17(21)10-22-16-9-12(18)7-8-14(16)19/h3-9,11H,10H2,1-2H3,(H,20,21)

InChI Key

AUEFZGMKHBOKED-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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